2-Bromo-5-nitrobenzohydrazide
Description
Overview of Hydrazide Chemistry and its Role in Organic Synthesis
Hydrazides are a class of organic compounds characterized by the functional group -CONHNH₂, which is composed of an acyl group attached to a hydrazine (B178648) moiety. pensoft.net These compounds are pivotal in organic synthesis, primarily serving as precursors to a vast array of heterocyclic compounds. The reactivity of the hydrazide group, which contains both nucleophilic nitrogen atoms and a carbonyl group, allows for cyclization and condensation reactions to form stable ring systems like pyrazoles, oxadiazoles (B1248032), and triazoles. researchgate.net
Benzohydrazides, a subclass with a benzene (B151609) ring attached to the acyl group, are particularly significant. nih.gov Their derivatives are studied extensively for their utility in constructing molecules with interesting biological and material properties. pensoft.netnih.gov The synthesis of hydrazides is commonly achieved through the reaction of carboxylic acid esters or acyl chlorides with hydrazine hydrate (B1144303). This straightforward preparation makes them readily accessible intermediates for further chemical transformations. nih.gov
Importance of Halogenated and Nitro-Substituted Aromatic Systems in Chemical Research
Aromatic compounds bearing halogen and nitro substituents are fundamental building blocks in chemical synthesis. The nitro group (NO₂) is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. nih.gov Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for forming new carbon-heteroatom or carbon-carbon bonds. nih.gov
The presence of a halogen, such as bromine, further influences the reactivity. Halogenated nitroaromatic compounds are crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals. ingentaconnect.comresearchgate.net The selective reduction of the nitro group in the presence of a halogen is a common strategy to produce haloanilines, which are themselves valuable synthetic precursors. researchgate.netccspublishing.org.cn The combination of these functional groups on a single aromatic scaffold creates a versatile platform for constructing complex molecules with high regiochemical control. ccspublishing.org.cn
Contextualization of 2-Bromo-5-nitrobenzohydrazide within Contemporary Chemical Literature
This compound emerges as a compound of interest by merging the key features of both hydrazides and substituted nitroaromatics. Its structure is primed for synthetic utility, with the bromo and nitro groups activating the aromatic ring and the hydrazide moiety poised for cyclization reactions. While not as extensively documented as its parent carboxylic acid, it is recognized as a valuable, non-commercially available intermediate in multi-step syntheses.
Specifically, this compound has been cited as a key reactant in the synthesis of neuroprotective agents. chemicalbook.com It is also used in the preparation of substituted pyrazoles designed as inhibitors for cholesteryl ester transfer protein (CETP). chemicalbook.com This positions the compound as a relevant building block in medicinal chemistry for creating targeted, high-value molecules.
Detailed Research Findings
The primary utility of this compound is as a specialized intermediate in targeted organic synthesis. Its preparation and subsequent reactions are designed to build complex molecular frameworks.
Synthesis
The synthesis of this compound is typically achieved in a two-step process starting from 2-bromo-5-nitrobenzoic acid.
Formation of the Acyl Chloride: The first step involves the conversion of 2-bromo-5-nitrobenzoic acid to its more reactive acyl chloride derivative, 2-bromo-5-nitrobenzoyl chloride. This is accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comorgsyn.org The reaction is generally performed in an inert solvent.
Reaction with Hydrazine: The resulting 2-bromo-5-nitrobenzoyl chloride is then reacted with hydrazine hydrate (N₂H₄·H₂O) to form the final this compound product. This nucleophilic acyl substitution reaction proceeds readily, with the nitrogen of hydrazine attacking the electrophilic carbonyl carbon of the acyl chloride.
Reactivity and Application
The chemical reactivity of this compound is dominated by the hydrazide functional group. It is an excellent nucleophile and is frequently used in condensation reactions with dicarbonyl compounds or their equivalents to construct five-membered heterocyclic rings. A significant application is in the synthesis of substituted pyrazoles, where the hydrazide reacts with a 1,3-diketone to form the pyrazole (B372694) core.
This reactivity is exploited in the synthesis of various biologically active compounds, where the 2-bromo-5-nitrophenyl moiety can be further modified in subsequent steps, for example, through Suzuki-Miyaura coupling reactions.
Interactive Data Tables
Properties of this compound
| Property | Value | Source |
| CAS Number | 1379343-55-1 | chemicalbook.com |
| Molecular Formula | C₇H₆BrN₃O₃ | chemicalbook.com |
| Molecular Weight | 260.04 g/mol | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O3/c8-6-2-1-4(11(13)14)3-5(6)7(12)10-9/h1-3H,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQRASJKQYCDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 2 Bromo 5 Nitrobenzohydrazide
Formation of Schiff Bases (Hydrazones) via Condensation Reactions
Hydrazides readily react with carbonyl compounds to form hydrazones, also known as Schiff bases. This condensation reaction is a cornerstone of the derivatization of 2-bromo-5-nitrobenzohydrazide, providing a pathway to a wide array of new molecular structures.
The terminal nitrogen atom of the hydrazide group in this compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of aldehydes and ketones. This reaction is typically catalyzed by a few drops of acid, such as sulfuric or acetic acid, and often performed by refluxing in a solvent like ethanol (B145695). researchgate.netresearchgate.net The initial addition product, a carbinolamine, subsequently eliminates a molecule of water to yield the stable C=N double bond of the hydrazone. libretexts.org The reaction rate is optimal at a slightly acidic pH (around 5), as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water, while at very low pH, the amine reactant becomes non-nucleophilic due to protonation. libretexts.org
A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of hydrazone derivatives. These products are often crystalline solids, which facilitates their purification and characterization. libretexts.org A new Schiff base was synthesized from the reaction of 2-bromo-5-methoxybenzohydrazide (B46498) with 2-nitrobenzaldehyde (B1664092) in ethanol using sulfuric acid as a catalyst, yielding the corresponding hydrazone upon cooling. researchgate.net
Table 1: Examples of Hydrazone Synthesis via Condensation
| Reactant 1 | Reactant 2 | Product Class | Typical Conditions |
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | N'-Benzylidene-2-bromo-5-nitrobenzohydrazide | Ethanol, catalytic acid, reflux |
| This compound | Aliphatic Aldehyde (e.g., Acetaldehyde) | N'-(Ethyldiene)-2-bromo-5-nitrobenzohydrazide | Ethanol, catalytic acid, reflux |
| This compound | Aromatic Ketone (e.g., Acetophenone) | N'-(1-Phenylethylidene)-2-bromo-5-nitrobenzohydrazide | Ethanol, catalytic acid, reflux |
| This compound | Aliphatic Ketone (e.g., Acetone) | N'-(Propan-2-ylidene)-2-bromo-5-nitrobenzohydrazide | Ethanol, catalytic acid, reflux |
Influence of Substituent Effects on Reactivity and Product Stereochemistry
The stereochemistry of the resulting hydrazone is typically of the (E)-configuration due to steric hindrance, which favors the placement of the larger substituents on opposite sides of the C=N double bond. In the crystal structure of 2-bromo-5-methoxy-N′-[(E)-(2-nitrophenyl)methylene]benzohydrazide, the molecule adopts an E configuration about the C=N bond. researchgate.net The geometry is further defined by the dihedral angles between the aromatic rings and the central hydrazone linkage. researchgate.net
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group located in the para position. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the two-step addition-elimination mechanism, thereby lowering the activation energy for the substitution. libretexts.org
This pathway allows for the introduction of various functional groups by displacing the bromide ion with a range of nucleophiles. Common nucleophiles used in such reactions include amines, alkoxides, and azide (B81097) ions. libretexts.orgnih.gov For example, reacting 2-bromo-5-nitroaniline (B76971) with copper(I) cyanide at high temperatures results in the substitution of the bromine atom. Similarly, treatment with strong bases like sodium amide can lead to substitution, sometimes through an elimination-addition mechanism involving a benzyne (B1209423) intermediate, although the SNAr mechanism is more common for substrates with strong electron-withdrawing groups. libretexts.orgmsu.edu
Modifications of the Nitro Group: Reduction and Further Transformations
The nitro group is a versatile functional group that can be readily transformed, primarily through reduction to an amino group. This conversion dramatically alters the electronic properties of the aromatic ring and provides a new site for further derivatization.
Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent is crucial for achieving chemoselectivity, especially given the presence of the reducible hydrazide and bromo functionalities. scispace.com
Metal-Acid Systems : Reagents like iron (Fe) or tin(II) chloride (SnCl2) in the presence of an acid (e.g., HCl or acetic acid) are classic and effective for nitro group reduction. scispace.comyoutube.comyoutube.com The Béchamp reduction, using iron metal and acid, is widely applicable to aromatic nitro compounds and is tolerant of other functional groups like esters and halides. youtube.com
Catalytic Hydrogenation : Hydrogen gas with a catalyst such as palladium on carbon (Pd/C) is a common method. commonorganicchemistry.com However, a significant drawback is its potential to cause dehalogenation, removing the bromine atom. commonorganicchemistry.com To avoid this, Raney Nickel is often a better choice as it effectively reduces nitro groups while being less likely to cleave carbon-halogen bonds (for Cl, Br, I). commonorganicchemistry.com
Other Reagents : Zinc (Zn) powder in the presence of ammonium (B1175870) chloride or acetic acid offers a mild alternative. scispace.comcommonorganicchemistry.com Sodium sulfide (B99878) (Na2S) can also be used and may offer selectivity if multiple nitro groups are present. commonorganicchemistry.com
Successful reduction yields 2-bromo-5-aminobenzohydrazide, an important intermediate for synthesizing dyes, pharmaceuticals, and other complex molecules.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Conditions | Advantages/Disadvantages |
| Fe / HCl or CH3COOH | Heating/Reflux | Cost-effective, tolerant of many functional groups. youtube.com |
| SnCl2 / HCl | Room Temp. or Heating | Mild conditions, good for sensitive substrates. scispace.com |
| H2 / Pd/C | H2 pressure, various solvents | Highly efficient, but can cause dehalogenation. commonorganicchemistry.com |
| H2 / Raney Ni | H2 pressure, various solvents | Reduces nitro groups without significant dehalogenation. commonorganicchemistry.com |
| Zn / NH4Cl or CH3COOH | Aqueous or alcoholic solvent | Mild conditions. scispace.comcommonorganicchemistry.com |
Acylation and Alkylation Reactions at the Hydrazide Nitrogen
The nitrogen atoms of the hydrazide moiety are nucleophilic and can participate in acylation and alkylation reactions. The terminal -NH2 group is generally more reactive than the -NH- group adjacent to the carbonyl due to lesser steric hindrance and electronic effects.
Acylation : Reaction with acylating agents such as acid chlorides or anhydrides can introduce an additional acyl group, forming a diacylhydrazine derivative. This reaction is typically performed in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct.
Alkylation : The hydrazide nitrogens can also be alkylated using alkyl halides. The extent and position of alkylation can be controlled by the choice of reagents and reaction conditions.
These modifications provide a route to more complex structures, altering the compound's steric and electronic profile for various applications.
Cyclization Reactions Leading to Heterocyclic Systems
This compound and its derivatives, particularly the hydrazones, are valuable precursors for the synthesis of a wide range of heterocyclic compounds. The 1,2-dinitrogen sequence of the hydrazide is a key structural feature that facilitates cyclization into five-membered rings.
1,3,4-Oxadiazoles : Treatment of this compound with reagents like carbon disulfide followed by appropriate workup, or with triethyl orthoformate, can lead to the formation of 2-substituted-5-(2-bromo-5-nitrophenyl)-1,3,4-oxadiazoles.
1,3,4-Thiadiazoles : Similarly, reaction with thiocarbonyl compounds, such as carbon disulfide in a basic medium, can be used to construct the 1,3,4-thiadiazole (B1197879) ring. For example, grinding a salicylaldehyde (B1680747) derivative with potassium benzylhydrazinecarbodithioate and triethylamine (B128534) leads to cyclization. researchgate.net
Pyrazoles and Pyridines : Condensation of the parent aldehyde (2-bromo-5-nitrobenzaldehyde) with various reagents can lead to heterocyclic systems like pyridines. researchgate.net The hydrazide itself can be used in multi-component reactions to build more complex heterocyclic frameworks.
These cyclization reactions are a powerful tool for generating novel molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.net
Formation of Oxadiazoles (B1248032) and Thiazoles
The hydrazide functional group is a key synthon for the construction of 1,3,4-oxadiazole (B1194373) and thiazole (B1198619) rings, which are significant pharmacophores in medicinal chemistry.
1,3,4-Oxadiazoles:
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound can be achieved through several established methods. A primary route involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. In this approach, this compound is first acylated with a suitable carboxylic acid or acyl chloride. The resulting diacylhydrazide is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the corresponding 1,3,4-oxadiazole derivative. nih.govnih.gov This method allows for the introduction of a wide variety of substituents at the 5-position of the oxadiazole ring, depending on the chosen acylating agent.
Another common pathway involves the reaction of this compound with carbon disulfide (CS₂) in an alcoholic solution with a base like potassium hydroxide. This reaction proceeds through the formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to afford a 2-(2-bromo-5-nitrophenyl)-1,3,4-oxadiazole-5-thiol. who.int The thiol group can be further functionalized, expanding the molecular diversity.
Interactive Table: General Pathways to 1,3,4-Oxadiazoles from Hydrazides
| Reagent | Intermediate | Product Type | Reference |
|---|---|---|---|
| Carboxylic Acid / POCl₃ | N,N'-Diacylhydrazine | 2,5-Disubstituted-1,3,4-oxadiazole | nih.govnih.gov |
| Carbon Disulfide / KOH | Dithiocarbazate salt | 1,3,4-Oxadiazole-2-thiol | who.int |
| Acetic Anhydride | N-Acylhydrazone (from aldehyde) | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |
Thiazoles:
The direct synthesis of a thiazole ring from this compound is not a standard transformation. The classical Hantzsch thiazole synthesis, a cornerstone for thiazole formation, requires the reaction of an α-haloketone with a thioamide or a derivative like thiosemicarbazide (B42300). youtube.comsci-hub.se
Therefore, to utilize this compound in thiazole synthesis, it would first need to be converted into a suitable thio-functionalized intermediate. For instance, the hydrazide could be reacted with an isothiocyanate to form the corresponding N-substituted thiosemicarbazide. This thiosemicarbazide derivative, which now contains the necessary N-C=S moiety, could then undergo the Hantzsch reaction with various α-haloketones (e.g., phenacyl bromides) to yield 4-substituted-2-(2-(2-bromo-5-nitrobenzoyl)hydrazinyl)thiazole derivatives. sci-hub.se This multi-step approach highlights the synthetic versatility of the initial hydrazide in accessing more complex heterocyclic systems.
Synthesis of Other Fused or Spirocyclic Systems
The inherent reactivity of this compound suggests its potential as a precursor for more complex molecular architectures, including fused and spirocyclic systems, although specific examples are not extensively documented in the literature.
Fused Systems:
The presence of the reactive hydrazide group, combined with the bromo- and nitro-substituted benzene (B151609) ring, offers possibilities for intramolecular cyclization reactions to form fused heterocyclic systems. For example, under specific conditions, the hydrazide nitrogen could potentially act as a nucleophile, displacing an ortho-substituent on a different aromatic ring introduced via the second nitrogen, leading to fused systems like triazolobenzodiazepines or other polycyclic structures. While the synthesis of fused benzo[b]thiophenes has been reported from the related 2-chloro-5-nitrobenzaldehyde, analogous pathways starting from the benzohydrazide (B10538) would require different reaction strategies, likely involving multi-step sequences. researchgate.net
Spirocyclic Systems:
The synthesis of spirocyclic compounds from this compound is theoretically plausible but represents a significant synthetic challenge. Such transformations would likely involve a multi-component reaction where the hydrazide participates in the formation of one ring of the spiro-junction. For instance, a reaction sequence could be envisioned where the hydrazide is first converted into a derivative that then undergoes a cycloaddition or condensation reaction with a cyclic ketone or a bifunctional reagent to construct the spirocyclic core. However, dedicated research is required to establish efficient and reliable protocols for these complex transformations.
Advanced Structural Characterization and Spectroscopic Elucidation
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy provides critical insights into the functional groups present in a molecule and the nature of the bonding between them. While specific experimental spectra for 2-Bromo-5-nitrobenzohydrazide are not widely published, the expected vibrational modes can be predicted with high accuracy based on data from analogous compounds and established frequency correlation charts.
The FT-IR and FT-Raman spectra of this compound would be dominated by vibrations of the hydrazide, nitro, and substituted benzene (B151609) ring functionalities.
Hydrazide Group (-CONHNH₂): The hydrazide group gives rise to several characteristic bands. The N-H stretching vibrations of the -NH₂ and -NH- groups are expected in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching, or Amide I band, is a strong absorption typically found between 1640 and 1680 cm⁻¹. The N-H bending vibration (Amide II) is expected around 1520-1550 cm⁻¹.
Nitro Group (-NO₂): The nitro group is characterized by two distinct, strong stretching vibrations: the asymmetric stretch (νas) typically appearing in the 1500-1560 cm⁻¹ range, and the symmetric stretch (νs) in the 1335-1365 cm⁻¹ range.
Substituted Benzene Ring: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C-C stretching vibrations within the ring usually produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.
C-Br Vibration: The carbon-bromine stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹.
Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydrazide (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3200 - 3400 | Medium-Strong |
| Hydrazide (-NH-) | N-H Stretch | ~3200 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Hydrazide (C=O) | Amide I (C=O Stretch) | 1640 - 1680 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |
| Hydrazide (-NH) | Amide II (N-H Bend) | 1520 - 1550 | Medium-Strong |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1560 | Strong |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1335 - 1365 | Strong |
| Aromatic Ring | C-H Out-of-plane Bend | 800 - 900 | Strong |
| C-Br Bond | C-Br Stretch | 500 - 600 | Strong |
The presence of both hydrogen bond donors (-NH, -NH₂) and acceptors (C=O, -NO₂) allows for the formation of extensive hydrogen bonding networks. The precise positions of the N-H and C=O stretching bands can provide evidence for these interactions. In the solid state, strong intermolecular hydrogen bonds of the N-H···O=C and N-H···O-N types are expected. These interactions would typically cause a broadening and shifting of the N-H stretching bands to lower frequencies and a redshift (lowering of wavenumber) of the Amide I (C=O) band compared to its frequency in a dilute, non-polar solution.
Intramolecular hydrogen bonding could potentially occur between the hydrazide -NH proton and the oxygen of the ortho-nitro group, or between an -NH₂ proton and the bromine atom, although the latter is less common. The formation of such intramolecular bonds would be highly dependent on the molecule's preferred conformation. Studies on related structures, such as N′-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide, have demonstrated the presence of intramolecular hydrogen bonds which generate stable ring motifs. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.
The ¹H and ¹³C NMR spectra of this compound can be predicted by analyzing the electronic effects of its substituents.
¹H NMR Spectrum: The aromatic region would display signals for the three protons on the benzene ring. Based on data for its precursor, 2-Bromo-5-nitrobenzoic acid, the proton ortho to the bromine (H-6) would be a doublet, the proton between the bromo and nitro groups (H-4) would be a doublet of doublets, and the proton ortho to the nitro group (H-3) would also appear as a doublet. ubc.cayoutube.com The strong electron-withdrawing nature of the nitro group and the carbonyl group of the hydrazide will shift these protons significantly downfield, likely in the δ 8.0-8.5 ppm range. The hydrazide protons (-NH and -NH₂) would appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration, but typically expected in the δ 8.0-11.0 ppm range. researchgate.net
¹³C NMR Spectrum: The spectrum would show seven distinct carbon signals. The carbonyl carbon of the hydrazide is expected to be the most downfield signal, typically in the δ 160-170 ppm range. The aromatic carbons would appear in the δ 120-150 ppm range. The carbon attached to the nitro group (C-5) and the carbon attached to the bromine (C-2) would be significantly influenced by these substituents. chemicalbook.com The chemical shifts can be estimated by considering the additive effects of the substituents on the benzene ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Predicted values based on analysis of 2-Bromo-5-nitrobenzoic acid and other substituted benzohydrazides)
| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C NMR | δ (ppm) |
| H-3 | ~8.4 | d | J ≈ 2-3 | C-1 | ~132 |
| H-4 | ~8.2 | dd | J ≈ 8-9, 2-3 | C-2 | ~120 |
| H-6 | ~8.0 | d | J ≈ 8-9 | C-3 | ~128 |
| -NH- | 8.0 - 11.0 | br s | - | C-4 | ~135 |
| -NH₂ | 7.0 - 9.0 | br s | - | C-5 | ~148 |
| C-6 | ~130 | ||||
| C=O | ~165 |
d = doublet, dd = doublet of doublets, br s = broad singlet
The hydrazide moiety can exist as different conformational isomers due to restricted rotation around the C-N amide bond, leading to cis and trans conformers. researchgate.net These conformers can often be observed as separate sets of signals in the NMR spectrum at low temperatures. 2D-NMR techniques like NOESY could be employed to study the spatial proximity of protons and thus determine the predominant conformation in solution. For example, a NOE correlation between the amide -NH proton and the aromatic H-6 proton would confirm a specific orientation of the hydrazide group relative to the ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the nitroaromatic chromophore. Molecules containing nitrobenzene (B124822) systems typically exhibit strong absorptions due to π → π* transitions and weaker absorptions from n → π* transitions. rsc.org
π → π Transitions:* The extended conjugation involving the benzene ring, the nitro group, and the carbonyl group of the hydrazide will lead to intense π → π* transitions. These are expected to result in strong absorption bands in the 250-300 nm region. researchgate.net
n → π Transitions:* The presence of non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atoms of the hydrazide, allows for lower energy n → π* transitions. These transitions are symmetry-forbidden and thus result in weak absorption bands at longer wavelengths, potentially extending into the 300-350 nm region. rsc.org The exact position and intensity of these bands would be sensitive to the solvent polarity.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum would be expected to exhibit a characteristic molecular ion peak and a series of fragment ions that provide valuable structural information.
The presence of a bromine atom is particularly significant in the mass spectrum of this compound. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass units.
While a specific mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the known behavior of related nitroaromatic compounds and benzohydrazides. nih.govnih.gov The initial ionization would generate a molecular ion, [C7H6BrN3O3]+•. Subsequent fragmentation would likely proceed through several pathways:
Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO2, 46 Da) or a neutral nitric oxide molecule (NO, 30 Da) followed by the loss of an oxygen atom. nih.gov
Cleavage of the hydrazide moiety: The N-N bond in the hydrazide group is susceptible to cleavage, leading to the formation of a 2-bromo-5-nitrobenzoyl cation.
Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment ion corresponding to the benzohydrazide (B10538) structure without the bromine substituent.
Aromatic ring fragmentation: Further fragmentation of the aromatic ring can also occur, leading to smaller charged species.
The expected fragmentation of this compound is summarized in the table below.
| Fragment Ion | Structure | m/z (79Br/81Br) | Notes |
| [M]+• | [C7H6BrN3O3]+• | 259/261 | Molecular ion |
| [M - NO2]+ | [C7H6BrN2O]+ | 213/215 | Loss of a nitro group |
| [M - NHNH2]+ | [C7H4BrNO2]+ | 229/231 | Cleavage of the hydrazide moiety |
| [M - Br]+ | [C7H6N3O3]+ | 180 | Loss of a bromine atom |
These predicted fragmentation patterns, in conjunction with the characteristic bromine isotopic signature, would allow for the unambiguous identification and structural confirmation of this compound.
Single Crystal X-ray Diffraction Studies of this compound and its Derivatives
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While the crystal structure of this compound itself has not been reported, analysis of closely related benzohydrazide derivatives provides significant insight into its expected structural features. nih.goviucr.orgmdpi.com
The molecular geometry of this compound is anticipated to be largely planar, with some potential for torsion around the C-C and C-N single bonds. The geometry of the benzohydrazide moiety is of particular interest. In related structures, the molecule often adopts an E configuration with respect to the C=N double bond when it is part of a hydrazone derivative.
The bond lengths and angles within the this compound molecule are expected to conform to established values for similar chemical environments. The benzene ring will exhibit aromatic C-C bond lengths, while the C-Br, C-N, N-N, C=O, and N-H bonds will have lengths characteristic of their bond order and hybridization state. The nitro group will influence the electronic distribution within the benzene ring, which may be reflected in slight variations of the ring's bond lengths.
A representative table of expected bond lengths for this compound, based on data from related structures, is provided below.
| Bond | Expected Bond Length (Å) |
| C-Br | ~1.90 |
| C-NO2 | ~1.45 |
| C=O | ~1.23 |
| N-N | ~1.39 |
| C-N (amide) | ~1.33 |
| C-C (aromatic) | 1.36 - 1.40 |
The crystal packing of this compound and its derivatives is expected to be dominated by a network of intermolecular hydrogen bonds. The hydrazide moiety provides both hydrogen bond donors (-NH and -NH2) and acceptors (C=O), facilitating the formation of robust supramolecular architectures. In many benzohydrazide derivatives, molecules are linked into chains, sheets, or more complex three-dimensional networks through N-H···O and N-H···N hydrogen bonds. nih.goviucr.org
In addition to hydrogen bonding, other non-covalent interactions are likely to play a significant role in the crystal packing. These include:
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms such as oxygen or nitrogen on neighboring molecules.
Other Weak Interactions: C-H···O and C-H···π interactions can also contribute to the cohesion of the crystal structure.
The interplay of these various supramolecular interactions will determine the final crystal packing arrangement of this compound, influencing its physical properties such as melting point and solubility. The table below presents typical hydrogen bond geometries observed in related benzohydrazide crystal structures.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O | ~0.86 | ~2.05 | ~2.90 | ~170 |
| N-H···N | ~0.86 | ~2.15 | ~3.00 | ~165 |
| C-H···O | ~0.95 | ~2.50 | ~3.40 | ~150 |
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict various molecular properties of compounds, including 2-Bromo-5-nitrobenzohydrazide and its derivatives. mdpi.comuniv-mosta.dz
Geometry Optimization and Energetic Landscapes
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. bg.ac.rs For derivatives of this compound, theoretical optimized structures have been shown to match well with experimental X-ray diffraction data. researchgate.net The process of geometry optimization also allows for the exploration of the molecule's energetic landscape, identifying different conformations and their relative stabilities. For instance, studies on similar bromo-substituted benzaldehydes have identified stable O-trans and O-cis isomers, with a quantifiable energy difference between them. nih.gov
Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbital Contributions
The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. scielo.br The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter for predicting a molecule's chemical reactivity; a smaller gap generally indicates a more reactive molecule. mdpi.comresearchgate.net
For derivatives of this compound, the HOMO-LUMO energies have been calculated to demonstrate that charge transfer occurs within the molecule. researchgate.netresearchgate.net The analysis of HOMO and LUMO compositions reveals the specific atoms and orbitals that contribute to these frontier orbitals. For example, in a related compound, the HOMO was found to have a delocalized π character around the carbon atoms of the pyridine (B92270) ring, while the LUMO orbitals were of π* type. mdpi.com This type of analysis helps in understanding electron density transfer during chemical reactions. researchgate.net The HOMO-LUMO gap can also be correlated with the optical band gap determined from UV-Vis spectroscopy. researchgate.net
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set |
|---|---|---|---|---|
| (E)-N'-(4-bromo-3-hydroxybenzilidine)-2-methyl-3-nitrobenzohydrazide hydrate (B1144303) | Data Not Available | Data Not Available | Demonstrates charge transfer | LAV2P |
| 4-nitrobenzohydrazide (B182513) (4NBH) | Data Not Available | Data Not Available | 4.7062 | B3LYP/6–311++G(d,p) |
| 3-bromo-2-Hydroxypyridine (Gas Phase) | -6.880 | -1.475 | 5.405 | B3LYP/6-311++G(d,p) |
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations are also used to predict the vibrational frequencies of a molecule. These theoretical frequencies can then be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to provide a complete assignment of the fundamental vibrational modes. nih.govnih.gov For various benzohydrazide (B10538) derivatives, a strong correlation has been observed between the experimental and theoretical vibrational frequencies, bond lengths, and angles. researchgate.net Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors, leading to excellent agreement with observed spectra. acs.orgnih.gov This detailed vibrational analysis helps to confirm the molecular structure and understand the nature of the chemical bonds within the molecule.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.denumberanalytics.com It transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de NBO analysis is particularly useful for investigating electron delocalization and hyperconjugative interactions, which contribute to molecular stability. researchgate.net
By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energy associated with these interactions. uni-muenchen.de For hydrazide derivatives, NBO analysis has been used to understand the stability arising from charge delocalization and to interpret intramolecular contacts. researchgate.netresearchgate.netnih.gov For example, in a related compound, NBO results suggested significant electron delocalization around the aromatic ring, which can influence the material's nonlinear optical properties. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. researchgate.netmdpi.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net
For various bromo-substituted and nitro-substituted compounds, MEP maps have been generated to identify these reactive regions. scielo.brresearchgate.net For instance, in a related bromo-dimethoxybenzaldehyde, the MEP map showed that the oxygen atoms of the methoxy (B1213986) groups form an electronically charged surface, influencing intermolecular interactions. scielo.br This analysis provides crucial insights into how the molecule will interact with other species, which is fundamental to understanding its chemical behavior. uni-muenchen.de
Molecular Dynamics Simulations to Investigate Conformational Flexibility
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, including its conformational flexibility and dynamics. nih.govencyclopedia.pub By simulating the motion of atoms over time, MD can reveal how a molecule's shape can change and how these changes might affect its function. nih.govbiorxiv.org
In Silico Studies on Molecular Interactions (e.g., Molecular Docking)
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein or DNA. The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction.
For hydrazide derivatives, molecular docking studies have been performed against various targets. For example, docking studies of some 2-amino-N′-aroyl(het)arylhydrazides with DNA have been conducted to understand their DNA photocleavage activity. These studies often reveal a network of interactions, including hydrogen bonds and polar contacts, that stabilize the ligand-target complex. In many hydrazone derivatives, the hydrazide moiety itself is crucial for forming these interactions.
While specific docking studies on this compound are not detailed in the available literature, research on analogous compounds provides valuable insights. For instance, a study on a bromo-benzohydrazide derivative showed strong interaction with the 1T46 protein, with a docking score of -9.7 kcal/mol, indicating potent binding stabilized by π-π, π-alkyl, and π-σ interactions. Another study involving 4-nitrobenzohydrazide docked with DNA also highlighted the importance of hydrogen bonds in the interaction. It is plausible that the bromo and nitro substituents on the phenyl ring of this compound, along with the hydrazide group, would play a significant role in its binding to a biological target. The nitro group, being a strong electron-withdrawing group and a hydrogen bond acceptor, could be particularly important for specific interactions within a receptor's binding pocket.
Table 2: Illustrative Molecular Docking Results for Related Hydrazide Compounds
| Compound Type | Target | Binding Energy (kcal/mol) | Key Interactions | Reference |
| 4,5-bis-bromo diacylhydrazine | DNA | -10.1 | Polar contacts with -NH₂ group | |
| (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide | 1T46 Protein | -9.7 | π–π, π-alkyl, π–σ interactions | |
| 4-nitrobenzohydrazide | DNA (PDB ID: 414D) | Not specified | Hydrogen bonds |
Note: This table presents data from studies on compounds structurally related to this compound to illustrate the potential outcomes of such analyses.
Exploration of Chemical Applications and Pre Clinical Research Potential
Role as Versatile Synthons and Building Blocks in Organic Synthesis
The structure of 2-bromo-5-nitrobenzohydrazide is well-suited for its role as a synthon, or building block, in the construction of more complex molecular frameworks. The hydrazide moiety (-CONHNH₂) is a key functional group that can readily react with aldehydes and ketones to form hydrazones, or participate in cyclization reactions to create a range of heterocyclic systems.
The benzohydrazide (B10538) core is a well-established precursor for the synthesis of five-membered heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. Research on analogous structures demonstrates this potential. For instance, derivatives of 2-bromo-5-methoxybenzohydrazide (B46498), a closely related compound, have been successfully used to prepare a series of N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. nih.gov Similarly, the hydrazide functional group is a common starting point for creating other important heterocyclic rings like oxadiazoles (B1248032) and triazoles. nih.gov
Studies on other bromo-substituted hydrazides further highlight this utility. For example, 5-bromoindole-2-carboxylic acid hydrazide has been used to synthesize novel hydrazone and oxadiazole derivatives that were subsequently investigated as potential inhibitors of critical biological targets like the VEGFR-2 tyrosine kinase and the epidermal growth factor receptor (EGFR). researchgate.net These examples underscore the value of the bromo-substituted hydrazide motif as a foundational element for generating diverse and potentially therapeutic molecular entities.
The benzohydrazide moiety is an effective structural unit for the design of ligands used in coordination chemistry. biointerfaceresearch.com The presence of both nitrogen and oxygen atoms with lone pairs of electrons allows the hydrazide group to act as a chelating agent, binding to metal ions. This is often achieved after condensation with an aldehyde or ketone to form a Schiff base ligand, which typically coordinates to metal centers through the azomethine nitrogen and the carbonyl oxygen atoms. rsc.org
The nitro group on the phenyl ring can also influence the electronic properties of the resulting ligand and its metal complexes. Research on ligands derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) and benzhydrazide has led to the synthesis of novel molybdenum(VI) complexes. acs.orgnih.gov In these cases, the aroyl hydrazone-type ligand coordinates with the molybdenum center. acs.orgnih.gov Similarly, zinc(II) complexes have been synthesized with ligands incorporating a 2-hydroxy-5-nitro-phenyl moiety. These studies confirm that the nitro-phenyl and hydrazide components, both present in this compound, are valuable features for creating ligands capable of forming stable complexes with various transition metals.
Materials Science Applications (e.g., as intermediates for optical or electrical materials)
The unique electronic characteristics of molecules containing nitro-aromatic systems and coordinated metal centers have opened avenues for their use in materials science. Research into molybdenum complexes derived from a ligand containing a 5-nitrophenyl group demonstrated their potential as semiconductor materials. acs.orgnih.gov The electrical properties of these newly synthesized mononuclear and dinuclear molybdenum complexes were investigated using solid-state impedance spectroscopy, establishing a link between their structural features and their electrical conductivity. acs.orgnih.gov This work highlights the potential of using nitro-substituted benzohydrazide derivatives as intermediates for the development of novel materials with specific electrical or optical properties.
Development of Analytical Reagents and Probes
Benzohydrazide derivatives have been recognized for their applications in analytical chemistry. rsc.org The hydrazide and hydrazone functionalities are particularly useful for designing chemosensors for the detection of specific ions and molecules. The ability of the hydrazone linker to bind with metal ions can lead to observable changes in optical properties, such as color or fluorescence, forming the basis of a sensor.
A notable example is the development of a novel fluorogenic molecule, 5-bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide, which was specifically designed as a chemosensor. nih.govacs.org This bromo-benzohydrazide derivative demonstrated high selectivity and sensitivity, functioning as a "turn-on" fluorescent probe for iron(III) ions and as a colorimetric sensor for copper(II) ions. nih.govacs.org Other benzoyl hydrazone derivatives have also been shown to act as selective aqueous fluorescent probes for metal ions such as Al³⁺ and Zn²⁺. The core structure of this compound, containing both the bromo-substituted ring and the reactive hydrazide group, provides a strong foundation for the rational design of new analytical probes.
Pre-clinical In Vitro Studies on Mechanistic Pathways (e.g., Enzyme Inhibition, Receptor Binding)
Derivatives synthesized from benzohydrazide scaffolds are frequently evaluated in pre-clinical in vitro studies to probe their interactions with biological targets like enzymes and receptors. A wide range of such derivatives have been screened for inhibitory activity against various enzymes. For instance, different benzohydrazide and benzamide (B126) compounds have been tested as inhibitors of cholinesterases, β-secretase, and α-glucosidase.
Nitro-substituted benzamide derivatives, in particular, were evaluated for their anti-inflammatory potential through the inhibition of inducible nitric oxide synthase (iNOS). These studies revealed that the presence, number, and orientation of the nitro groups were critical for achieving high inhibitory capacity. Similarly, thioquinoline-benzohydrazide derivatives have been identified as competitive inhibitors of α-glucosidase, with kinetic studies elucidating their mode of action.
To understand the mechanistic basis of their biological activity, molecular docking and simulation studies are often employed. These computational techniques predict how a molecule binds within the active site of a target protein, revealing key molecular interactions.
Molecular docking analyses of nitro-substituted benzamides with the iNOS enzyme showed that the most potent compounds fit efficiently into the active site, with the nitro groups playing a key role in the binding interactions. For other bromo-hydrazide derivatives, docking studies have visualized how these molecules interact with the kinase domains of cancer-related targets like VEGFR-2 and EGFR. researchgate.net Furthermore, molecular dynamics simulations of a potent thioquinoline-benzohydrazide derivative bound to α-glucosidase revealed noticeable hydrogen-bonding and hydrophobic interactions that stabilize the ligand-enzyme complex and interfere with the enzyme's catalytic function. These studies collectively demonstrate that the structural elements of this compound can be systematically modified to design compounds that interact specifically with target enzymes, providing a basis for further therapeutic development.
Interactive Data Table: Pre-clinical Studies of Benzohydrazide Derivatives This table summarizes findings from various studies on derivatives related to the core structure of this compound.
| Derivative Class | Biological Target | Key Research Finding | Study Type | Reference |
|---|---|---|---|---|
| Nitro-substituted Benzamides | Inducible Nitric Oxide Synthase (iNOS) | Demonstrated significant dose-dependent inhibition of nitric oxide production. Docking showed nitro groups are critical for binding. | In Vitro Assay, Molecular Docking | |
| 5-Bromoindole Hydrazones | VEGFR-2 Tyrosine Kinase | Inhibited VEGFR-2 TK activity, leading to cell cycle arrest and apoptosis induction. | In Vitro Assay, Molecular Docking | |
| Thioquinoline-Benzohydrazides | α-Glucosidase | Acted as competitive inhibitors. Molecular dynamics showed stable H-bond and hydrophobic interactions in the active site. | Enzyme Kinetics, Molecular Simulation | |
| 5-Bromoindole Oxadiazoles | EGFR Tyrosine Kinase | Showed favorable binding free energy against the EGFR tyrosine kinase domain in docking studies. | Molecular Docking | researchgate.net |
| Oxadiazole & Acetohydrazide Derivatives | α-Glucosidase | Identified as potent un-competitive inhibitors through kinetic analysis. | Enzyme Kinetics |
Structure-Activity Relationship (SAR) Studies based on Chemical Modifications
While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively documented, the broader class of benzohydrazide derivatives has been the subject of numerous investigations. These studies provide a framework for understanding how the structural components of this compound, namely the substituted benzene (B151609) ring and the hydrazide functional group, contribute to its potential biological activities. The insights from these related compounds are crucial for guiding the design of new analogues with enhanced potency and selectivity.
The biological profile of benzohydrazides can be significantly altered by the nature and position of substituents on the phenyl ring. The presence of electron-withdrawing groups, such as the nitro group (-NO₂) at the 5-position and the bromine atom (-Br) at the 2-position of this compound, is expected to play a pivotal role in its activity. For instance, in a series of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides, the nitro group was found to be a key feature for their trypanocidal activity. nih.gov
Furthermore, modifications of the hydrazide moiety, often through condensation with various aldehydes and ketones to form hydrazones, have been a common strategy to generate diverse chemical libraries for biological screening. nih.gov The resulting N-acylhydrazones often exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. biointerfaceresearch.comresearchgate.net For example, studies on 4-aminoquinoline-hydrazone hybrids have shown that certain substitutions on the benzylidene part of the molecule can lead to significant antibacterial effects. nih.gov Similarly, research on other benzothiazole (B30560) and chromenone hydrazone derivatives has demonstrated that substituents like bromo, fluoro, and hydroxy groups can influence their cytotoxic activities. researchgate.net
The following table summarizes the influence of various structural modifications on the biological activity of related benzohydrazide derivatives, offering potential insights into the SAR of this compound.
| Compound Series | Structural Modification | Impact on Biological Activity | Reference |
| 4-Aminoquinoline-hydrazones | Introduction of substituted aryl aldehydes and isatins | Several compounds showed significant antimicrobial effects, with some demonstrating synergistic effects with standard drugs. | nih.gov |
| Substituted Benzohydrazides | Formation of Schiff bases with various aromatic aldehydes | Compounds exhibited antimicrobial and antioxidant activities. | |
| N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides | Design of novel compounds based on exploratory data analysis | Resulted in compounds with two- to three-fold higher trypanocidal activity. | nih.gov |
| 2-(thienyl-2-yl or 3-yl)-4-furyl-6-aryl pyridine (B92270) derivatives | DFT studies on structural and electronic properties | Insights into how HOMO, LUMO, and electronic energies modulate anticancer activity. | researchgate.net |
| Brevenal (B10860830) Hydrazide Derivatives | Inclusion of heterocyclic and electron-rich aromatic substituents | Most modifications led to decreased affinity for the brevenal receptor, but some showed increased potency in displacing brevetoxin. | mdpi.com |
These studies collectively suggest that both the substituents on the aromatic ring and the modifications at the hydrazide nitrogen are critical determinants of the biological activity of benzohydrazide derivatives.
Studies on Electron Attachment and Dissociation Mechanisms
The study of electron attachment and subsequent dissociation mechanisms is fundamental to understanding the behavior of molecules in various environments, including their potential roles as radiosensitizers in cancer therapy. For this compound, the presence of both a bromine atom and a nitro group—both of which are known to have high electron affinities—makes it a prime candidate for studies involving low-energy electron interactions. While direct experimental data on this compound is limited, extensive research on related bromo-nitroaromatic compounds provides a strong basis for predicting its behavior. rsc.orgresearchgate.netaip.orgrsc.orgresearchgate.net
Low-energy electrons can interact with molecules to form a temporary negative ion (TNI). qub.ac.uknih.gov This TNI can then undergo dissociation, breaking specific chemical bonds in a process known as dissociative electron attachment (DEA). qub.ac.uknih.gov For molecules containing both bromo and nitro groups, several fragmentation pathways are typically observed.
Studies on compounds like 2-bromo-5-nitrothiazole (B146120) and various nitroaromatic compounds have shown that the C-Br and C-NO₂ bonds are particularly susceptible to cleavage upon electron attachment. aip.orgresearchgate.net The formation of Br⁻ and NO₂⁻ fragment anions are common outcomes of DEA processes in these types of molecules. aip.org Research on bromo-substituted biphenyls indicates that fragmentation is often low, with Br⁻ and [M-Br]⁻ being the primary ions detected. researchgate.net
The energy of the incident electron plays a crucial role in determining which dissociation pathway is favored. Resonances, which are specific energy ranges where electron capture is highly efficient, can act as fingerprints for a particular molecule and its isomers. researchgate.net For many nitroaromatic compounds, DEA can lead to complex structural and electronic rearrangements, resulting in a variety of fragment ions. researchgate.net Theoretical calculations on related systems, such as 4-substituted Z-bases, suggest that electron-induced dehalogenation can be a low-barrier and exothermic process, which is a desirable characteristic for radiosensitizers. rsc.org
The table below summarizes key findings from studies on electron attachment and dissociation mechanisms of related compounds, which can be extrapolated to understand the potential behavior of this compound.
| Compound/Class | Key Findings on Electron Attachment/Dissociation | Primary Fragment Ions | Reference |
| 2-bromo-5-nitrothiazole | Efficiently decomposes upon dissociative electron attachment. | NO₂⁻ and Br⁻ | aip.org |
| Bromo-substituted biphenyls | Fragmentation is generally low. | Br⁻ and [M-Br]⁻ | researchgate.net |
| Nitroaromatic compounds | Dissociative electron attachment can serve as a selective probe for isomeric forms; complex rearrangements observed. | Various, including NO₂⁻ | researchgate.net |
| 4-substituted Z-bases (theoretical) | Electron-induced dehalogenation is a low-barrier, exothermic process. | Halogen anion (e.g., Br⁻) | rsc.org |
| Microhydrated 4-bromo-thiophenol | Fragments significantly upon electron attachment, though microhydration can suppress this. | Br⁻ and (BTP–H)⁻ | rsc.org |
These findings suggest that this compound is likely to be highly reactive towards low-energy electrons, with the primary dissociation pathways involving the cleavage of the C-Br and C-NO₂ bonds.
Conclusion and Future Research Directions
Summary of Key Research Findings on 2-Bromo-5-nitrobenzohydrazide
Research on this compound establishes it as a versatile synthetic intermediate. Its primary documented utility lies in its role as a precursor for heterocyclic synthesis, particularly for 1,3,4-oxadiazoles through condensation and subsequent cyclization reactions. nih.govorganic-chemistry.org The compound is typically synthesized from 2-bromo-5-nitrobenzoic acid via its methyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303). mdpi.comthepharmajournal.com The reactivity is dictated by the nucleophilic hydrazide group and the electronically-modified phenyl ring, which is substituted with both an electron-withdrawing nitro group and a halogen (bromine) atom. This substitution pattern provides multiple handles for further chemical modification.
Identification of Knowledge Gaps and Unexplored Reactivity
Despite its potential, the full reactive scope of this compound remains largely unexplored in dedicated studies. There is a significant knowledge gap concerning its participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the C-Br bond. The interplay between the hydrazide, bromo, and nitro functional groups under various catalytic conditions has not been systematically investigated. Furthermore, the synthesis of other heterocyclic systems beyond 1,3,4-oxadiazoles, such as pyrazoles, triazoles, or pyridazinones, starting from this specific hydrazide, is not well-documented. The reduction of the nitro group to an amine could also open up pathways to novel benzimidazole (B57391) or quinoxaline (B1680401) derivatives, which represents another underexplored area.
Proposed Directions for Advanced Synthetic Methodologies
Future research should focus on developing more advanced and efficient synthetic methodologies. This could include the development of one-pot procedures that combine the formation of the N-acylhydrazone and its subsequent cyclization into a single, streamlined process. nih.gov Exploring microwave-assisted or flow chemistry conditions for the synthesis of this compound and its derivatives could lead to higher yields, shorter reaction times, and improved sustainability profiles compared to conventional reflux methods. thepharmajournal.com Furthermore, developing catalytic methods for the selective functionalization of the C-Br bond without affecting the hydrazide or nitro moieties would be a significant advancement.
Prospects for Further Computational and Theoretical Investigations
There is considerable scope for computational and theoretical investigations to complement experimental work. DFT studies could be employed to model reaction pathways and transition states for its various transformations, providing mechanistic clarity. nih.gov Such studies could help predict the regioselectivity of reactions and explain the electronic effects of the bromo and nitro substituents on the reactivity of the hydrazide group. researchgate.net Molecular docking simulations could be used to virtually screen potential derivatives of this compound against various biological targets, guiding the synthesis of new compounds with potential therapeutic applications. nih.gov
Potential for Derivatization Towards Novel Molecular Scaffolds and Chemical Probes
This compound is an excellent starting point for creating novel molecular scaffolds. The sequential or concurrent modification of its three functional groups can lead to a wide array of complex structures. For instance, coupling reactions at the bromine position, followed by cyclization via the hydrazide and subsequent reduction/functionalization of the nitro group, could generate highly decorated, three-dimensional molecules. These new scaffolds could be valuable in drug discovery programs. Additionally, the inherent functionalities could be leveraged to develop chemical probes for studying biological processes, with the nitro group potentially acting as a fluorescent quencher or the bromine atom serving as a handle for attaching reporter tags.
Challenges and Opportunities in the Broader Field of Substituted Benzohydrazide (B10538) Research
The broader field of substituted benzohydrazide research faces several challenges, including controlling selectivity in multifunctional compounds and overcoming issues related to poor solubility. clarku.edu During synthesis, side reactions such as the formation of undesired symmetrical 1,2-diacyl hydrazides can complicate product purification. rsc.orgclarku.edu
However, these challenges are matched by significant opportunities. Hydrazides are established as privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.netnih.govbiointerfaceresearch.com The opportunity lies in designing and synthesizing novel substituted benzohydrazides that can overcome drug resistance or offer new mechanisms of action. mdpi.comresearchgate.net The development of green and catalytic synthetic methods remains a major goal, promising more sustainable and efficient access to this important class of compounds. researchgate.netclarku.edu
Q & A
Q. What are the established synthetic routes for 2-Bromo-5-nitrobenzohydrazide, and how can reaction conditions be optimized?
Answer:
- Synthetic Pathways :
-
Pathway 1 : React 2-bromo-5-nitrobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by treatment with hydrazine hydrate .
-
Pathway 2 : Direct coupling of methyl 2-bromo-5-nitrobenzoate (e.g., via hydrolysis to the acid, then hydrazide formation) .
- Optimization :
-
Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
-
Solvent Selection : Use anhydrous DMF or THF for improved solubility .
-
Yield Improvement : Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to enhance final product purity (typical yields: 65–75%) .
Key Data :
Intermediate CAS RN Purity (Typical) 2-Bromo-5-nitrobenzoic acid 943-14-6 ≥97% (HPLC) Methyl 2-bromo-5-nitrobenzoate N/A 90–95% (NMR)
Q. How can the structure and purity of this compound be validated?
Answer :
- Spectroscopic Methods :
- ¹H/¹³C NMR : Confirm hydrazide NH₂ peaks (~δ 4.5–5.5 ppm) and aromatic protons (δ 7.5–8.5 ppm) .
- IR : Detect C=O stretch (~1650 cm⁻¹) and N-H bands (~3300 cm⁻¹) .
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (e.g., C: 34.1%, H: 2.1%, N: 14.9%, Br: 27.1%) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
Answer :
- Issue : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40% vs. 70%) may arise from:
-
Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar aprotic solvents (e.g., DMF) due to stability .
-
Base Sensitivity : Use K₂CO₃ instead of NaHCO₃ to avoid deprotonation of the hydrazide group .
- Mitigation :
-
Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation.
-
Kinetic Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Comparative Data :
Catalyst Base Solvent Yield (%) Pd(PPh₃)₄ K₂CO₃ DMF 72 ± 3 Pd(OAc)₂ NaHCO₃ THF 38 ± 5
Q. How can X-ray crystallography elucidate the supramolecular interactions of this compound derivatives?
Answer :
- Crystallization : Grow single crystals via slow evaporation from DMSO/MeOH (1:3) .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a Bruker SMART diffractometer; resolve structures via SHELXT .
- Key Interactions :
-
Hydrogen Bonds : NH⋯O (2.8–3.0 Å) between hydrazide and nitro groups stabilize layered packing .
-
π-Stacking : Aromatic rings offset by 3.5 Å, contributing to thermal stability (decomposition >200°C) .
Crystallographic Parameters :
Space Group a (Å) b (Å) c (Å) β (°) V (ų) P21/c 17.505 13.761 7.219 94.55 1733.4
Q. What computational methods predict the tautomeric behavior of this compound in solution?
Answer :
- DFT Calculations : Optimize geometries at B3LYP/6-311++G(d,p) level; compare keto-enol tautomer energies .
- Solvent Effects : Use PCM models (e.g., water, ethanol) to simulate tautomeric ratios.
- Validation : Match computed ¹H NMR shifts (e.g., δ 10.2 ppm for enol NH) with experimental data .
Tautomer Stability :
| Tautomer | ΔG (kcal/mol) in Ethanol |
|---|---|
| Keto | 0.0 (reference) |
| Enol | +2.3 ± 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
